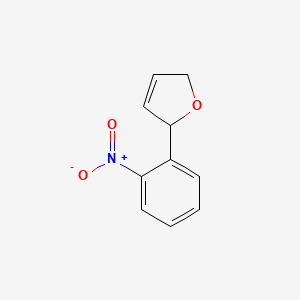

2-(2-Nitrophenyl)-2,5-dihydrofuran

Cat. No. B8279648

M. Wt: 191.18 g/mol

InChI Key: WBZCBZUGAFKOLV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08481551B2

Procedure details

Placed 5% palladium on carbon (16.3 g, 50% wet, 3.83 mmol, Aldrich 330116) in a Parr bottle under nitrogen, followed by MeOH (100 mL, JT-Baker 909333). Added the crude mixture of 2-(2-nitrophenyl)-2,5-dihydrofuran and 2-(2-nitrophenyl)-2,3-dihydrofuran (3a&3b)) (163 g) dissolved in MeOH (389 mL), followed by NEt3 (237.6 mL, 1.705 mol, Sigma-Aldrich 471283). Placed the vessel on a Parr shaker and saturated with H2. Added 30 psi H2 and shook until consumption complete (LCMS and NMR showed complete reaction). The reaction mixture was purged with nitrogen, filtered through Celite™ and rinsed with EtOAc. The filtrate was concentrated on a rotary evaporator giving a brown oil. Repeated the reaction three more times on the same scale and the batches were combined for purification. The crude product was vacuum distilled (ca. 15 ton) collecting the distillate at 108-129° C. to give (4) as a clear faint yellow oil (427.9 g, average yield was 84%; 98% GCMS purity). LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 163.95 (1.46 min). 1H NMR (300 MHz, CDCl3): δ 7.15-7.04 (m, 2H), 6.77-6.62 (m, 2H), 4.85-4.77 (m, 1H), 4.18 (s, 2H), 4.12-4.02 (m, 1H), 3.94-3.85 (m, 1H), 2.25-1.95 (m, 4H) ppm.

Name

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[CH:14]=[CH:13][CH2:12][O:11]1)([O-])=O.[N+](C1C=CC=CC=1C1CC=CO1)([O-])=O.CCN(CC)CC>[Pd].CO>[O:11]1[CH2:12][CH2:13][CH2:14][CH:10]1[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)C1OCC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)C1OC=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

237.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

16.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

389 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shook until consumption complete (LCMS and NMR showed complete reaction)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added the crude

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added 30 psi H2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was purged with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite™

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with EtOAc

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction three more times on the same scale

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the batches were combined for purification

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled (ca. 15 ton)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

collecting the distillate at 108-129° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(CCC1)C1=C(N)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 427.9 g | |

| YIELD: PERCENTYIELD | 84% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |